2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15859919
Molecular Formula: C13H12FN3
Molecular Weight: 229.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FN3 |
|---|---|
| Molecular Weight | 229.25 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H12FN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17) |
| Standard InChI Key | ZSVMALOEKXVUQA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₃H₁₂FN₃, with a molar mass of 229.25 g/mol . Its IUPAC name, 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, reflects the fusion of a cyclopentane ring (positions 6,7-dihydro-5H-cyclopenta) with a pyrimidine system substituted at position 2 by a 4-fluorophenyl group and at position 4 by an amine . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1283543-69-0 | |
| PubChem CID | 62190284 | |
| SMILES | C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)F | |
| InChI Key | ZSVMALOEKXVUQA-UHFFFAOYSA-N |
The X-ray crystallography data are unavailable, but computational models predict a planar pyrimidine ring fused to a non-planar cyclopentane moiety, creating a rigid bicyclic framework .
Synthesis and Derivatization
Optimization Challenges
-
Regioselectivity: Competing substitutions at positions 2 and 4 necessitate careful control of reaction stoichiometry and temperature .
-
Ammonolysis Efficiency: Low solubility of intermediates in polar solvents often requires prolonged reaction times (>16 hrs) .
Biological Activity and Mechanisms
Anticancer Activity
Pyrimidine derivatives are prominent kinase inhibitors. In a 2022 study, pyrazolo[3,4-d]pyrimidines inhibited CDK2 with IC₅₀ values of 6–99 nM against HCT-116 and MCF-7 cell lines . Although the exact mechanism for 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine remains unelucidated, its amine group may chelate ATP-binding site residues in kinases, analogous to sorafenib derivatives .
Comparative Analysis with Analogous Compounds
The amine substituent in 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine enhances solubility compared to chlorinated analogs, potentially improving pharmacokinetics .
Future Directions
-
Pharmacological Profiling: In vitro assays against kinase targets (e.g., CDK2, EGFR) and microbial strains.
-
SAR Studies: Modifying the amine group (e.g., alkylation, acylation) to optimize potency and selectivity.
-
Formulation Development: Nanoencapsulation to address potential solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume